molecular formula C18H20N2O4S B10971300 3-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10971300
M. Wt: 360.4 g/mol
InChI Key: RYXMVXQAXNBIMW-UHFFFAOYSA-N
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Description

“3-{[(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID” is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-{[(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID” typically involves multiple steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the cyano group: This step may involve the use of cyanogen bromide or similar reagents under controlled conditions.

    Attachment of the thiophene ring: This can be done through a series of coupling reactions, such as Suzuki or Stille coupling.

    Final functionalization: The amino and carboxylic acid groups are introduced through standard organic transformations, such as amination and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

Medicine

The compound may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry.

Industry

Possible uses in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bicyclic structure could provide a rigid framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-{[(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID: is unique due to its specific combination of functional groups and bicyclic structure.

    Similar compounds: Other bicyclic compounds with different substituents, such as 7-oxabicyclo[2.2.1]heptane derivatives, may share some chemical properties but differ in reactivity and applications.

Uniqueness

The presence of the cyano, thiophene, and carboxylic acid groups in a single molecule provides a unique set of chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

3-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C18H20N2O4S/c19-8-10-9-4-2-1-3-5-13(9)25-17(10)20-16(21)14-11-6-7-12(24-11)15(14)18(22)23/h11-12,14-15H,1-7H2,(H,20,21)(H,22,23)

InChI Key

RYXMVXQAXNBIMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3C4CCC(C3C(=O)O)O4

Origin of Product

United States

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